Heparosan K5 polysaccharide

Bioprocess engineering Heparosan production Fed-batch fermentation

Heparosan K5 polysaccharide is a linear, non-sulfated glycosaminoglycan composed of the repeating disaccharide [→4) β-D-glucuronic acid (1→4) N-acetyl-α-D-glucosamine (1→]ₙ. It is the capsular polysaccharide of Escherichia coli K5 and is structurally identical to N-acetylheparosan, the native mammalian precursor of heparin and heparan sulfate.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparosan K5 polysaccharide
SynonymsAverage MW: 105 kDa (~DP500)
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heparosan K5 Polysaccharide Procurement Guide: Verified Differentiation from In-Class Precursors


Heparosan K5 polysaccharide is a linear, non-sulfated glycosaminoglycan composed of the repeating disaccharide [→4) β-D-glucuronic acid (1→4) N-acetyl-α-D-glucosamine (1→]ₙ. It is the capsular polysaccharide of Escherichia coli K5 and is structurally identical to N-acetylheparosan, the native mammalian precursor of heparin and heparan sulfate [1]. Produced via fed-batch fermentation, E. coli K5 heparosan achieves a weight-average molecular weight (Mw) of ~84 kDa and a number-average molecular weight (Mn) of ~58 kDa, with a polydispersity index (PDI) typically between 1.1 and 1.5 [2][3]. Its primary industrial role is as the starting material for chemoenzymatic synthesis of bioengineered heparin, offering a non-animal-derived, scalable route to anticoagulant polysaccharides.

Why Generic Heparosan Sources Cannot Substitute for Optimized E. coli K5 Polysaccharide


Although all heparosan chains share the same disaccharide backbone, procurement decisions that treat E. coli K5 polysaccharide, Pasteurella multocida heparosan, and N-acetylheparosan from recombinant sources as interchangeable overlook critical differences in yield, molecular weight control, purity, and enzymatic processability. Fed-batch fermentation of wild-type E. coli K5 delivers a volumetric yield of 15 g/L, approximately 5.5-fold higher than the best reported yields from P. multocida synthase expressed in Bacillus subtilis (2.74 g/L) [1][2]. Moreover, the molecular weight of E. coli K5 heparosan can be genetically tuned via deletion of the waaR gene, reducing the average chain length to levels more appropriate for direct conversion to low-molecular-weight heparin, a capability not demonstrated for alternative heparosan sources [3]. Below we provide the quantitative evidence that substantiates these and other selection-critical differentiators.

Quantitative Evidence Guide for Heparosan K5 Polysaccharide Selection


Fed-Batch Fermentation Yield: E. coli K5 vs. P. multocida Heparosan in Bacillus subtilis

Under optimized fed-batch conditions with exponential glucose feeding and oxygen enrichment, E. coli K5 produces heparosan at a volumetric yield of 15 g/L [1]. This represents an approximately 5.5-fold improvement over the highest reported fed-batch yield of heparosan synthesized by Pasteurella multocida PmHS1 enzyme expressed in Bacillus subtilis, which reaches 2.74 g/L [2]. The difference directly impacts the economic feasibility of large-scale bioengineered heparin production.

Bioprocess engineering Heparosan production Fed-batch fermentation

Purity Specification: E. coli K5 Heparosan vs. Porcine Intestinal Heparin Contamination Risk

E. coli K5 heparosan can be recovered at >97% purity with residual DNA <1% and residual protein <2% using a patented industrial purification process [1]. In contrast, porcine intestinal heparin derived from animal tissues suffered a well-documented contamination crisis in 2008 when oversulfated chondroitin sulfate (OSCS) adulteration caused approximately 100 deaths, exposing the intrinsic supply-chain vulnerability of animal-sourced heparin [2]. While pharmaceutical-grade heparin can achieve high purity, the risk of adventitious agents and economically motivated adulteration is eliminated with a controlled fermentation-derived product.

Downstream purification Purity specification Non-animal heparin

Molecular Weight Tunability via Genetic Engineering: waaR Deletion Mutant vs. Wild-Type E. coli K5

Wild-type E. coli K5 produces heparosan with an Mw of ~84 kDa [1]. Deletion of the waaR gene (encoding α-1,2-glycosyltransferase) reduces the molecular weight of the capsular polysaccharide, generating a product more directly suited for low-molecular-weight heparin (LMWH) synthesis without the need for extensive downstream depolymerization [2]. Across three wild-type and three engineered E. coli K5 strains, averaged Mw values span 51.3 kDa to 130.6 kDa, with a consistently low PDI of 1.1–1.5 [3]. This genetic tunability is not available for heparosan sourced from Pasteurella multocida synthase systems.

Metabolic engineering Molecular weight control Low-molecular-weight heparin precursor

Enzymatic Recognition: K5-Derived N-Sulfated Substrate Affinity for C5-Epimerase vs. Partially N-Acetylated Counterpart

The glucuronyl C5-epimerase—a key enzyme in heparin biosynthesis—recognizes N-sulfated derivatives prepared from E. coli K5 polysaccharide. Kinetic analysis demonstrates that the fully N-sulfated derivative exhibits a significantly lower Kₘ value than the partially N-acetylated derivative (~50% N-acetylated), indicating higher apparent affinity for the epimerase [1]. This differentiates K5-derived substrates from other unsulfated or partially sulfated precursors whose sub-optimal N-sulfation patterns may reduce epimerization efficiency and ultimately compromise the anticoagulant activity of the final product.

Enzyme kinetics C5-epimerase Bioengineered heparin synthesis

Downstream Recovery Efficiency: Lipopolysaccharide Removal and Heparosan Recovery >85%

A scalable purification protocol combining ultrafiltration and anion-exchange chromatography achieves >85% recovery of intact K5 capsular polysaccharide while simultaneously removing lipopolysaccharide (LPS), the primary endotoxin contaminant in Gram-negative bacterial fermentations [1]. This recovery rate exceeds typical purification yields reported for other bacterial capsular polysaccharides, where substantial product loss often accompanies endotoxin removal steps. Coupled with the final purity specification of >97%, this high recovery ensures that process economics remain favorable at industrial scale.

Downstream processing LPS removal Recovery yield

High-Impact Application Scenarios for Heparosan K5 Polysaccharide Based on Verified Differentiation


Scalable Chemoenzymatic Production of Bioengineered Heparin

The 15 g/L fed-batch yield and >97% purity of E. coli K5 heparosan [1][2] make it the most advanced starting material for industrial chemoenzymatic heparin synthesis. The high volumetric productivity directly addresses the cost barrier that has historically limited synthetic heparin (e.g., Arixtra®) to a marginal market share. Combined with the genetically tunable molecular weight, manufacturers can select a K5 strain producing heparosan in the optimal size range for their target heparin product, whether unfractionated heparin or LMWH [3].

Non-Animal-Derived Heparan Sulfate Analogs for Stem Cell Differentiation

Sulfated derivatives of K5 polysaccharide have been shown to stimulate chondrogenic differentiation of stem cells without affecting cell viability [1]. The controlled molecular weight distribution (PDI 1.1–1.5) of K5 heparosan [2] ensures batch-to-batch consistency in the preparation of heparan sulfate-like polysaccharides, a critical requirement for reproducible stem cell differentiation protocols. The non-animal origin eliminates the risk of xenogeneic contaminants that could confound cell therapy applications.

Anticoagulant and Antithrombotic Bioheparin Development

K5-derived sulfaminoheparosans (bioheparins) demonstrate anticoagulant and antiplatelet activities comparable to unfractionated heparin and the LMWH tinzaparin. At 100 µg/mL, both K5-derived fractions and commercial heparins inhibit tissue-factor-mediated platelet activation by approximately 40% relative to saline control [1]. The availability of K5 polysaccharide with defined purity and molecular weight allows formulation of bioheparin products with predictable pharmacological profiles, addressing the clinical need for heparin alternatives with reliable supply chains.

Isotopically Labeled Heparosan for Structural Biology and Enzyme Mechanistic Studies

Fed-batch fermentation of E. coli K5 on defined media can incorporate ¹³C/¹⁵N labels into the heparosan backbone, yielding labeled polysaccharide at 90 mg/L after purification [1]. This enables NMR structural studies of heparin biosynthetic enzyme mechanisms and protein-heparin interactions. The high recovery rate (>85%) during LPS removal [2] is particularly valuable when producing costly labeled material, as it minimizes loss of the isotopically enriched product.

Quote Request

Request a Quote for Heparosan K5 polysaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.